1-(2,5-Dimethylphenyl)butan-1-one
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Overview
Description
1-(2,5-Dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . It is a ketone derivative, characterized by the presence of a butanone group attached to a dimethyl-substituted phenyl ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 1-(2,5-Dimethylphenyl)butanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2,5-Dimethylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)butan-1-one can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)butan-1-one: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
1-(3,4-Dimethylphenyl)butan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLVGNNCOQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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